Dagapamil hydrochloride
Description
Dagapamil hydrochloride is a calcium channel blocker (CCB) belonging to the phenylalkylamine class, structurally and mechanistically related to verapamil. It exhibits antihypertensive, antiarrhythmic, and cardioprotective effects in preclinical models . Notably, it also demonstrates antiallergic and antiplatelet aggregation properties, distinguishing it from other CCBs. Its mechanism involves inhibition of L-type calcium channels, reducing intracellular calcium influx in vascular smooth muscle and cardiac cells, thereby lowering blood pressure and modulating cardiac rhythm .
Properties
CAS No. |
85246-70-4 |
|---|---|
Molecular Formula |
C36H57ClN2O4 |
Molecular Weight |
617.3 g/mol |
IUPAC Name |
2-[3-[2-(3-methoxyphenyl)ethyl-methylamino]propyl]-2-(3,4,5-trimethoxyphenyl)tetradecanenitrile;hydrochloride |
InChI |
InChI=1S/C36H56N2O4.ClH/c1-7-8-9-10-11-12-13-14-15-16-22-36(29-37,31-27-33(40-4)35(42-6)34(28-31)41-5)23-18-24-38(2)25-21-30-19-17-20-32(26-30)39-3;/h17,19-20,26-28H,7-16,18,21-25H2,1-6H3;1H |
InChI Key |
UFADIJNJESEOGE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC.Cl |
Canonical SMILES |
CCCCCCCCCCCCC(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dagapamil hydrochloride; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological and Structural Comparison
Dagapamil hydrochloride is most closely related to verapamil hydrochloride , a well-established CCB. Below is a comparative analysis:
Key Research Findings
- Antiallergic Activity : Dagapamil inhibits receptor-mediated histamine release in human basophils, a feature absent in verapamil .
- Cardioprotection : Both compounds reduce myocardial ischemia-reperfusion injury in animal models, but Dagapamil shows enhanced efficacy in platelet aggregation inhibition .
- Pharmacokinetics : Verapamil hydrochloride has well-characterized absorption profiles, with extended-release tablets achieving steady plasma concentrations over 24 hours . Dagapamil’s pharmacokinetic data remain underexplored.
- Impurity Profiling: Verapamil’s USP monographs detail rigorous impurity controls (e.g., Related Compound A/B), ensuring ≥98% purity . Dagapamil lacks analogous pharmacopeial standards.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
